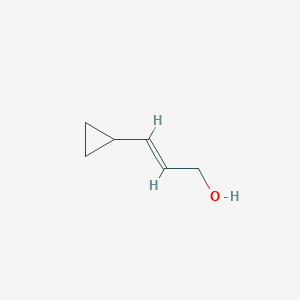

(2E)-3-CYCLOPROPYLPROP-2-EN-1-OL

Description

Structural Significance and Research Interest of Cyclopropane-Containing Unsaturated Alcohols

The presence of an unsaturated alcohol moiety, particularly an allylic alcohol, adjacent to the cyclopropane (B1198618) ring introduces a site of high reactivity. This functionality allows for a wide range of chemical transformations. The interplay between the strained ring and the reactive double bond and hydroxyl group provides a platform for investigating complex reaction mechanisms and developing novel synthetic methodologies. The ability to synthesize these molecules with high stereocontrol is particularly valuable, as it allows access to chiral building blocks for the construction of biologically active compounds. rsc.org

Role of the Cyclopropane Ring in Modulating Steric and Electronic Properties for Synthetic Applications

The cyclopropane ring exerts a profound influence on the steric and electronic nature of a molecule, which is central to its utility in synthesis. wikipedia.org Due to the geometric constraint of forming a triangle, the internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation results in substantial angle strain and torsional strain. masterorganicchemistry.com

To accommodate this strain, the bonding orbitals of the cyclopropane ring have increased p-character, making the C-C bonds weaker and more reactive than typical alkane bonds. wikipedia.orgmasterorganicchemistry.com This gives the cyclopropane ring electronic properties that are sometimes compared to those of a carbon-carbon double bond. wikipedia.org It can participate in reactions involving ring-opening, a property that is synthetically useful. wikipedia.org

Furthermore, the carbon atoms within the strained ring are more electronegative than their sp³ counterparts in acyclic systems due to the increased s-character of the C-H bonds. masterorganicchemistry.com This electronic perturbation can influence the reactivity of adjacent functional groups. Sterically, the cyclopropane ring acts as a rigid, compact substituent whose fixed conformation can be used to direct the approach of reagents in a stereoselective manner during a chemical reaction. rsc.org

Importance of the Conjugated Propenol Moiety as a Reactive Site for Derivatization

The (2E)-propen-1-ol moiety in the target molecule is a conjugated system, where the π-electrons of the double bond interact with the lone pairs of the oxygen atom. This conjugation has significant consequences for the molecule's reactivity. stackexchange.com The conjugated system creates a molecule with multiple reactive sites, enabling a variety of chemical transformations for derivatization.

The carbon-carbon double bond is susceptible to electrophilic addition reactions. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating substitution reactions. The interplay between these groups in the conjugated system means that the reactivity at one site can be influenced by the presence of the other. For instance, the hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, a feature widely exploited in synthetic chemistry. marquette.edu The allylic position is also activated for radical reactions. nih.gov This versatile reactivity makes the conjugated propenol unit a valuable functional handle for introducing new atoms and functional groups, allowing for the systematic modification and diversification of the molecular structure. acs.org

Overview of Research Trajectories for (2E)-3-CYCLOPROPYLPROP-2-EN-1-OL

While detailed academic studies on this compound are not extensively published in mainstream journals, its appearance in patent literature indicates its role as a key intermediate in the synthesis of more complex molecules of commercial interest. nih.gov The patents associated with this chemical structure suggest its use in the development of new chemical entities, likely within the pharmaceutical or agrochemical sectors. nih.gov

The research trajectory for this compound is therefore primarily focused on its application as a specialized building block. Chemists synthesize this compound to incorporate the unique cyclopropyl-allyl structure into a larger target molecule. The derivatization would likely occur at the propenol moiety, leveraging the reactivity of the hydroxyl group or the double bond to connect it to other molecular fragments. The cyclopropane ring is typically retained in the final product to impart its characteristic conformational rigidity and electronic influence, which may be crucial for the biological activity of the final patented compound. rsc.orgnih.gov

Data Tables

Physicochemical Properties of this compound

Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Canonical SMILES | C1CC1/C=C/CO |

| InChIKey | UKPAEMCHJQUQCQ-OWOJBTEDSA-N |

| CAS Number | 58822-71-2 |

Summary of Structural Features and Their Synthetic Implications

| Structural Feature | Key Property | Implication for Synthesis |

| Cyclopropane Ring | High ring strain, "bent" bonds with p-character. wikipedia.orgmasterorganicchemistry.com | Can undergo ring-opening reactions; acts as a rigid steric director. rsc.orgwikipedia.org |

| Conjugated System (C=C-C-O) | Delocalized π-electrons. stackexchange.com | Allows for 1,4-addition reactions; modulates reactivity of both alkene and alcohol. acs.org |

| Allylic Alcohol (-C=C-CH₂OH) | Activated C-O bond and adjacent C=C bond. | OH is a handle for substitution/oxidation; directs stereoselective epoxidation. marquette.edu |

| (E)-Alkene Geometry | Defined stereochemistry of the double bond. | Provides stereochemical information for subsequent reaction steps. fiveable.me |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-1-2-6-3-4-6/h1-2,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPAEMCHJQUQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735611 | |

| Record name | 3-Cyclopropylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158956-34-4 | |

| Record name | 3-Cyclopropylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2e 3 Cyclopropylprop 2 En 1 Ol and Its Precursors

Strategies for Constructing the Cyclopropylpropene Framework

The assembly of the fundamental cyclopropylpropene skeleton is a critical step in the synthesis of (2E)-3-cyclopropylprop-2-en-1-ol. Various methodologies can be employed, each with its own set of advantages and challenges.

Cyclopropanation of Allylic Alcohol Derivatives

A prominent strategy for the formation of the cyclopropane (B1198618) ring is the direct cyclopropanation of an allylic alcohol. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation, often exhibiting diastereoselectivity directed by the existing hydroxyl group. marquette.edu The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) group across the double bond of an allylic alcohol. marquette.edu The hydroxyl group of the substrate can coordinate to the zinc reagent, directing the methylene transfer to the syn-face of the molecule.

For instance, the cyclopropanation of (2E)-but-2-ene-1,4-diol derivatives can serve as a viable route. The diastereoselectivity of this reaction can be influenced by the steric bulk of protecting groups on the alcohol functionalities.

| Starting Material | Reagents | Key Feature |

| Allylic Alcohol | Zn-Cu, CH₂I₂ | Directed cyclopropanation |

| Chiral Allylic Alcohol | Et₂Zn, CH₂I₂ | Asymmetric induction |

Modified Suzuki Coupling Procedures from Propargyl Bromide Intermediates

While a direct Suzuki coupling from a propargyl bromide to form the final product is not commonly reported, this powerful cross-coupling reaction can be adapted to construct the C3-cyclopropyl bond. A plausible approach involves the palladium-catalyzed coupling of cyclopropylboronic acid with a suitable three-carbon electrophile that already contains the double bond, such as (E)-3-bromoacrolein or its acetal-protected form. audreyli.comnih.gov The use of potassium cyclopropyltrifluoroborate (B8364958) salts has also been shown to be effective in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl chlorides, suggesting its potential applicability in this context as well. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation of the cyclopropylboronic acid. youtube.com

A general scheme for this approach would be:

Step 1: Synthesis of a suitable C3-electrophile (e.g., (E)-3-bromoacrolein).

Step 2: Suzuki-Miyaura coupling with cyclopropylboronic acid or a derivative.

Step 3: Reduction of the resulting aldehyde to the target allylic alcohol.

Stereoselective and Regioselective Synthesis

Achieving the correct stereochemistry of the double bond and potentially introducing chirality are key considerations in the synthesis of this compound and its analogues.

Control of (E)-Configuration in Carbon-Carbon Bond Formation

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful and widely used methods for the stereoselective synthesis of alkenes, and they are particularly effective for establishing the (E)-configuration in the target molecule. Both reactions involve the reaction of a phosphorus-stabilized carbanion with an aldehyde.

In this context, the synthesis would typically start with cyclopropanecarboxaldehyde (B31225). orgsyn.orgchemicalbook.comchemicalbook.comgoogle.com Reaction of cyclopropanecarboxaldehyde with a stabilized phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) that contains a one-carbon homologation unit with an ester or another electron-withdrawing group, followed by reduction, leads to the desired (E)-allylic alcohol. The HWE reaction, in particular, is renowned for its high (E)-selectivity.

| Reaction | Aldehyde | Reagent | Selectivity |

| Horner-Wadsworth-Emmons | Cyclopropanecarboxaldehyde | Stabilized phosphonate ylide | High (E)-selectivity |

| Wittig Reaction | Cyclopropanecarboxaldehyde | Stabilized phosphorus ylide | Predominantly (E) |

Asymmetric Approaches for Enantiomerically Enriched Analogues

The synthesis of enantiomerically enriched analogues of this compound can be achieved through asymmetric cyclopropanation of allylic alcohols. organic-chemistry.orgacs.orgnih.govacs.org Chiral catalysts can be employed to control the facial selectivity of the methylene addition to the double bond. For example, titanium-TADDOLate complexes have been used to catalyze the asymmetric cyclopropanation of allylic alcohols with high enantioselectivity. organic-chemistry.org The use of chiral sulfonamide/Schiff base ligands in conjunction with zinc reagents has also been reported to afford enantiomerically enriched cyclopropyl (B3062369) methanols. acs.orgnih.gov These methods provide access to chiral building blocks that can be further elaborated to a variety of target molecules.

Reductive Transformations in Synthesis

A key final step in many synthetic routes to this compound is the reduction of the corresponding α,β-unsaturated aldehyde, (2E)-3-cyclopropylprop-2-enal. The challenge in this step is to selectively reduce the aldehyde functionality without affecting the carbon-carbon double bond.

The Luche reduction is a highly effective method for this transformation. youtube.com This reaction employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating selective 1,2-reduction by the hydride reagent, leaving the double bond intact.

| Substrate | Reagents | Product | Key Feature |

| (2E)-3-Cyclopropylprop-2-enal | NaBH₄, CeCl₃, MeOH | This compound | Selective 1,2-reduction |

Selective Reduction of Propargyl Alcohols (e.g., 3-cyclopropylprop-2-yn-1-ol) to Allylic Alcohols

The conversion of propargyl alcohols, specifically 3-cyclopropylprop-2-yn-1-ol, into the corresponding (E)-allylic alcohol, this compound, is a critical transformation. This reduction requires reagents that can selectively reduce the alkyne to a trans-alkene without affecting the alcohol functionality or the cyclopropyl ring.

Hydride-transfer reagents are commonly employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing various functional groups, including aldehydes, ketones, carboxylic acids, and esters to alcohols. byjus.commasterorganicchemistry.com While it typically does not reduce isolated carbon-carbon double or triple bonds, the presence of a hydroxyl group in propargylic alcohols facilitates the reduction of the triple bond to a trans-alkene. du.ac.in The reaction mechanism involves the transfer of hydride ions to the alkyne, leading to the desired allylic alcohol. du.ac.inyoutube.com For these reductions, anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are necessary due to the high reactivity of LiAlH₄ with water. byjus.com

Another approach involves dissolving metal reductions. Using an alkali metal like sodium or lithium in liquid ammonia (B1221849) can effectively reduce alkynes to trans-alkenes through a radical mechanism. libretexts.orgopenochem.orgorganicchemistrytutor.com This method provides an alternative to hydride reagents for achieving the desired stereochemistry.

Transition Metal-Catalyzed Reductions of Alkynes

Transition metal catalysis offers a highly selective and efficient means of reducing alkynes to alkenes. organic-chemistry.org These methods often provide excellent control over stereochemistry, allowing for the selective formation of either cis- or trans-alkenes. organic-chemistry.org

For the synthesis of trans-alkenes from internal alkynes, ruthenium-based catalysts have shown significant promise. For instance, a commercially available ruthenium hydride complex can facilitate the trans-selective hydrogenation of various alkynes under low hydrogen pressure and mild temperatures. acs.org This method is notable for its tolerance of a wide range of functional groups, including those that are typically reducible. acs.org The reaction can be conveniently carried out in a two-chamber system with ex situ generated hydrogen, which is also suitable for deuterium (B1214612) labeling. acs.org The mechanism of some ruthenium-catalyzed trans-hydrogenations is proposed to involve a metal carbene intermediate. acs.org

Other transition metals like palladium are also widely used. For example, Pd(OAc)₂-catalyzed transfer semihydrogenation using DMF/KOH as a hydrogen source can produce cis-alkenes with high chemo- and stereoselectivity. organic-chemistry.org The choice of catalyst and reaction conditions is therefore crucial in directing the stereochemical outcome of the alkyne reduction. organic-chemistry.orgyoutube.com

Catalytic Approaches in Synthesis

Catalytic methods play a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The synthesis of cyclopropyl-containing compounds and their precursors can benefit significantly from various catalytic strategies.

Ruthenium-Catalyzed Cycloisomerization Reactions

Ruthenium catalysts are effective in promoting cycloisomerization reactions, which can be utilized to build molecular complexity from simple starting materials. organic-chemistry.orgacs.orgthieme-connect.com For example, the catalyst [CpRu(CH₃CN)₃]PF₆ can catalyze the cycloisomerization of diynols to form α,β,γ,δ-unsaturated ketones and aldehydes. organic-chemistry.orgacs.org These intermediates can then be further transformed into other complex molecules like pyridines. organic-chemistry.orgacs.org While not a direct synthesis of this compound, this methodology demonstrates the power of ruthenium catalysis in constructing unsaturated systems and could be adapted for related synthetic targets. The reactions tolerate a range of functional groups and can be performed in a one-pot fashion, enhancing synthetic efficiency. organic-chemistry.orgacs.org

Rhodium N-Heterocyclic Carbene Catalysis for Cycloadditions

Rhodium complexes featuring N-heterocyclic carbene (NHC) ligands are versatile and highly active catalysts for various transformations, including cycloaddition reactions. thieme-connect.comacs.orgrsc.org These catalysts have been successfully employed in [2+2+2], [4+2], and [5+2] cycloadditions. thieme-connect.comacs.org Of particular relevance is their application in the intramolecular [5+2] cycloaddition of alkyne vinylcyclopropanes. acs.org Rh-NHC catalysts have demonstrated significantly enhanced activity in these reactions compared to other rhodium systems. acs.org The electronic versatility and stability of NHC ligands contribute to their effectiveness in these complex transformations. thieme-connect.comrsc.org This catalytic system provides a powerful tool for constructing bicyclic systems containing dienes, which could be precursors or derivatives related to the target molecule's structural motifs.

Cobalt-Catalyzed Intramolecular Reactions Involving Vinylcyclopropanes

Cobalt catalysts have emerged as effective promoters of intramolecular reactions involving vinylcyclopropanes and alkynes. nih.govelsevierpure.com These reactions can be selectively switched between a [5+2] cycloaddition pathway and a homo-ene reaction pathway by controlling the solvent. nih.govelsevierpure.com Noncoordinating solvents favor the [5+2] cycloaddition product, while coordinating solvents lead to the homo-ene product. nih.govelsevierpure.com This switchability offers a versatile approach to different molecular scaffolds. Furthermore, asymmetric versions of the homo-ene reaction have been developed, affording chiral products with high enantioselectivity. nih.gov This methodology highlights the potential of cobalt catalysis in the stereoselective synthesis of complex molecules containing cyclopropane rings.

Industrial Production Methods and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production introduces a unique set of challenges and considerations. Key factors include the safety of the process, atom economy, cost of starting materials and catalysts, and the ease of purification.

For reactions involving highly reactive reagents like LiAlH₄, safety is a primary concern. LiAlH₄ reacts violently with water and can be pyrophoric. byjus.com While effective on a small scale, its use in large-scale production requires specialized equipment and handling procedures to manage these risks.

Catalytic hydrogenations are often preferred in industrial settings due to their efficiency and the generation of minimal waste. acsgcipr.org However, the use of hydrogen gas presents significant safety hazards, as it is highly flammable and can form explosive mixtures with air. acsgcipr.org Catalytic transfer hydrogenation can mitigate some of these risks by avoiding the direct handling of hydrogen gas, but many of these systems generate hydrogen in situ, still requiring careful management. acsgcipr.org The catalysts themselves, particularly precious metal catalysts, can be pyrophoric when dry and require careful handling and disposal or recycling. acsgcipr.org

The scalability of a reaction is also a critical factor. Reactions that are high-yielding and use readily available, inexpensive starting materials are more likely to be economically viable on an industrial scale. The development of robust and recyclable catalysts is an area of ongoing research to improve the sustainability and cost-effectiveness of these processes.

Below is a table summarizing various reduction methods for alkynes, which is a key step in the synthesis of this compound.

| Method | Reagent/Catalyst | Product Stereochemistry | Key Considerations |

|---|---|---|---|

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | trans-Alkene | Requires anhydrous conditions; highly reactive. byjus.comdu.ac.in |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | trans-Alkene | Radical mechanism. libretexts.orgopenochem.orgorganicchemistrytutor.com |

| Catalytic Hydrogenation | Ruthenium hydride complex | trans-Alkene | Mild conditions, good functional group tolerance. acs.org |

| Catalytic Hydrogenation | Lindlar's Catalyst | cis-Alkene | Poisoned catalyst to prevent over-reduction. organicchemistrytutor.comlibretexts.org |

| Transfer Semihydrogenation | Pd(OAc)₂ with DMF/KOH | cis-Alkene | Good chemo- and stereoselectivity. organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 2e 3 Cyclopropylprop 2 En 1 Ol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in (2E)-3-cyclopropylprop-2-en-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of primary allylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids is a crucial transformation in organic synthesis. For this compound, this can be achieved using mild and selective oxidizing agents. Reagents such as manganese dioxide (MnO2) are well-known for the selective oxidation of allylic and benzylic alcohols. Another highly effective method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like N-chlorosuccinimide (NCS). nih.gov This system operates under mild, biphasic conditions and exhibits high chemoselectivity for primary alcohols. nih.gov

For the conversion to the corresponding carboxylic acid, (2E)-3-cyclopropylprop-2-enoic acid, stronger oxidizing agents are required. A common method for this transformation is the Jones oxidation, which utilizes chromium trioxide (CrO3) in a mixture of sulfuric acid and acetone. However, care must be taken as the acidic conditions and the strong oxidant can potentially lead to side reactions involving the double bond or the cyclopropyl (B3062369) group. Alternative, milder methods such as a two-step procedure involving initial oxidation to the aldehyde followed by a subsequent oxidation using reagents like sodium chlorite (B76162) (NaClO2) can provide better control and higher yields of the desired carboxylic acid. The Knoevenagel condensation of cyclopropanecarbaldehyde with derivatives of phenylacetic acid can also be employed for the synthesis of related α,β-unsaturated carboxylic acids.

Table 1: Oxidation Reactions of this compound

| Product | Reagents |

|---|---|

| (2E)-3-Cyclopropylprop-2-enal | MnO₂, TEMPO/NCS |

| (2E)-3-Cyclopropylprop-2-enoic acid | CrO₃/H₂SO₄, Acetone (Jones Oxidation); or a two-step process: 1) Mild oxidation to aldehyde, 2) NaClO₂ |

Reduction Reactions to Saturated Cyclopropylpropanol Derivatives

The reduction of this compound can selectively target the carbon-carbon double bond to yield 3-cyclopropylpropan-1-ol. chemspider.comnih.gov Catalytic hydrogenation is a common and effective method for this transformation. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to ensure the selective reduction of the alkene without affecting the cyclopropyl ring or the primary alcohol functionality. For instance, using Pd/C in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric pressure of hydrogen is generally sufficient to achieve this selective reduction.

Other reducing agents can also be employed. For example, diimide (N₂H₂), generated in situ from hydrazine (B178648) and an oxidizing agent, can selectively reduce non-polar double bonds. This method is often advantageous when other reducible functional groups are present in the molecule.

Table 2: Reduction of this compound

| Product | Reagents |

|---|---|

| 3-Cyclopropylpropan-1-ol | H₂, Pd/C; H₂, Pt/C; N₂H₂ |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) will form the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles.

Alternatively, the alcohol can be directly converted to an allylic halide. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding allylic chloride or bromide. These allylic halides are valuable substrates for a range of substitution reactions, including the formation of ethers, esters, and carbon-carbon bonds. The presence of the cyclopropyl group can influence the reactivity and regioselectivity of these substitution reactions due to its electronic properties.

Conjugate Addition Reactions and Michael Additions

The α,β-unsaturated system in this compound and its derivatives, such as the corresponding aldehyde or ketone, is susceptible to conjugate addition by nucleophiles, a reaction also known as the Michael addition. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.org A wide range of nucleophiles, including enolates, Gilman reagents (lithium dialkylcuprates), and amines, can be used. libretexts.org

For the reaction to proceed, the alcohol functionality would typically first be oxidized to the more electrophilic aldehyde or a ketone. The resulting α,β-unsaturated carbonyl compound can then react with a Michael donor. youtube.com The reaction is generally catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate. libretexts.org The cyclopropyl group's electronic and steric influence can affect the rate and stereoselectivity of the addition.

Metal-Catalyzed Cross-Coupling Reactions and their Scope

The this compound framework can be utilized in various metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. acs.org To participate in these reactions, the hydroxyl group is typically converted into a more reactive species, such as a halide, triflate, or boronate ester.

One of the most prominent examples is the Suzuki-Miyaura coupling. rsc.orgnih.govnih.govexlibrisgroup.com After conversion to an allylic halide or triflate, this compound can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. The Suzuki-Miyaura reaction has been particularly useful for the incorporation of cyclopropyl groups into aromatic systems. nih.gov

Another important cross-coupling reaction is the Heck reaction. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govlibretexts.org In a Heck reaction, a derivative of this compound (e.g., the corresponding allylic halide) could react with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the specific catalyst, ligands, and reaction conditions used. libretexts.org

Cycloaddition Reactions Involving the Unsaturated Moiety

The alkene functionality in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.govacs.orgorganic-chemistry.orgmasterorganicchemistry.com In a Diels-Alder reaction, the compound would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, so derivatives such as (2E)-3-cyclopropylprop-2-enal or the corresponding ester would be more reactive dienophiles than the parent alcohol. The presence of the cyclopropyl group can provide steric hindrance and may influence the stereochemical outcome of the cycloaddition.

Another type of cycloaddition is the 1,3-dipolar cycloaddition, where the alkene reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocyclic ring. wikipedia.orgchim.it This type of reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds. chim.it The specific conditions and the nature of the 1,3-dipole will determine the structure of the resulting heterocycle.

Intramolecular [5+2] Cycloaddition Reactions with Vinylcyclopropanes

Intramolecular [5+2] cycloadditions of substrates containing a vinylcyclopropane (B126155) (VCP) tethered to an alkene, alkyne, or allene (B1206475) are a powerful method for constructing seven-membered rings. wikipedia.org These reactions are typically catalyzed by transition metal complexes, most notably those of rhodium and ruthenium. wikipedia.org For a molecule like this compound, if it were tethered to a π-system, it could undergo such a cycloaddition.

The generally accepted mechanism for the rhodium-catalyzed reaction involves the oxidative cyclization of the VCP and the tethered π-system to the metal center, forming a metallacyclooctadiene intermediate. This is followed by a reductive elimination step that furnishes the bicyclic seven-membered ring product. wikipedia.org Ruthenium-catalyzed variants proceed through a slightly different mechanism, initiating with the formation of a ruthenacyclopentene intermediate, followed by C-C bond activation of the cyclopropane (B1198618) ring. wikipedia.org

A key factor influencing the reaction is the stereochemistry of the vinylcyclopropane. It has been demonstrated that cis-VCP-enes preferentially undergo [5+2] cycloaddition to yield a seven-membered ring. jiaolei.group This pathway allows for the rapid assembly of complex bicyclic systems, such as 5/7- and 6/7-fused rings, which are challenging to synthesize through other methods. pku.edu.cn

Table 1: Catalyst Systems in VCP [5+2] Cycloadditions

| Catalyst Family | Common Catalysts | Mechanistic Feature | Ref. |

| Rhodium | [Rh(CO)2Cl]2, [Rh(dppm)]SbF6 | Forms metallacyclooctadiene intermediate | wikipedia.orgpku.edu.cn |

| Ruthenium | RuCl2(CO)3 | Forms ruthenacyclopentene intermediate | wikipedia.org |

Other [3+2] and [4+2] Cycloaddition Pathways

In addition to the [5+2] pathway, the vinylcyclopropane moiety can act as a three-carbon component in [3+2] cycloadditions to form five-membered rings. This reactivity is particularly relevant for the trans isomer of a VCP-ene system, which is analogous to the (2E) configuration of this compound. jiaolei.group Rhodium(I) catalysts have been shown to effectively promote the intramolecular [3+2] cycloaddition of trans-VCP-enes, leading to the efficient generation of bicyclic cyclopentanes. jiaolei.group

This divergent reactivity between cis and trans isomers is significant. While cis-VCPs yield [5+2] adducts, the corresponding trans-VCPs, under similar rhodium-catalysis, furnish [3+2] products. jiaolei.group This switch in reaction pathway highlights the VCP moiety's versatility as a synthon. pku.edu.cn The [3+2] cycloaddition provides a novel route to bicyclo[4.3.0]nonane and bicyclo[5.3.0]decane skeletons. pku.edu.cn

Furthermore, cyclopropane derivatives can participate in formal [4+2] annulations. For example, formyl cyclopropanes have been used in enantioselective [4+2] annulations with alkylideneoxindoles, catalyzed by N-heterocyclic carbenes, to produce tetrahydropyrano[2,3-b]indoles. scispace.com

Table 2: Competing Cycloaddition Pathways of Vinylcyclopropanes

| Substrate Isomer | Catalyst System | Major Product Type | Ring System Formed | Ref. |

| cis-VCP-ene | Rh(I) Complex | [5+2] Cycloaddition | 7-membered | jiaolei.group |

| trans-VCP-ene | Rh(I) Complex | [3+2] Cycloaddition | 5-membered | jiaolei.group |

| α-Ene-VCP | [Rh(dppm)]SbF6 | [3+2] Cycloaddition | 5-membered | pku.edu.cn |

Brønsted Acid-Catalyzed Dehydrative Coupling Reactions for Cyclopropyl Derivatives

The alcohol functionality in this compound allows it to act as a cyclopropylcarbinol. These substrates undergo efficient Brønsted acid-catalyzed dehydrative coupling reactions to form various cyclopropyl derivatives. nih.govresearchgate.net A notable advantage of this method is its regioselectivity, proceeding without the rearrangement of the cyclopropane ring that can occur under other acidic conditions. nih.govresearchgate.net

The reaction is typically catalyzed by a strong Brønsted acid, such as Brookhart's acid, at low catalyst loadings (e.g., 2.0 mol%). nih.govresearchgate.net The process involves the protonation of the hydroxyl group, followed by the loss of water to generate a cyclopropylcarbinyl cation. This cation is then trapped by a suitable nucleophile, such as an arene or an allyl group, to yield the arylated or allylated cyclopropane product in excellent yields. nih.govresearchgate.net The reaction proceeds readily at room temperature (25 °C). nih.govresearchgate.net This method is robust and tolerates a wide variety of cyclopropylcarbinols, including aliphatic variants. researchgate.net

Table 3: Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols

| Feature | Details | Ref. |

| Reaction Type | Dehydrative Coupling | nih.govresearchgate.net |

| Substrate Class | Cyclopropylcarbinols | nih.govresearchgate.net |

| Catalyst | Brookhart Acid (Brønsted Acid) | nih.govresearchgate.net |

| Catalyst Loading | 2.0 mol% | nih.govresearchgate.net |

| Temperature | 25 °C | nih.govresearchgate.net |

| Key Outcome | Regioselective formation of cyclopropyl derivatives without rearrangement | nih.govresearchgate.net |

| Intermediate | Cyclopropylcarbinyl cation | nih.govresearchgate.net |

Reactions Involving Ring Strain Release within the Cyclopropane Moiety

The high reactivity of the cyclopropane ring in this compound is fundamentally driven by its inherent ring strain, estimated to be around 27 kcal/mol. This strain energy can be released in various chemical transformations, providing a powerful thermodynamic driving force for reactions. nih.govnih.gov

Ring-opening reactions are a classic example of strain release. In the context of cycloadditions, the strain within the VCP system facilitates its participation as a three- or five-carbon synthon. For instance, in the [3+2] cycloadditions mediated by visible light, the strain energy contained in a photogenerated VCP enables efficient access to complex molecular scaffolds under mild conditions. nih.gov The process involves the cleavage of a C-C bond in the cyclopropane ring, which is incorporated into the newly formed cyclopentane (B165970) ring. nih.gov

Unlocking Molecular Complexity: The Synthetic Versatility of this compound

The chemical compound this compound, a seemingly simple molecule, holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a reactive hydroxyl group, a double bond, and a strained cyclopropyl ring, offers multiple avenues for derivatization and integration into complex molecular architectures. This article explores the derivatization strategies and synthetic utility of this compound, focusing on its role in creating diverse and valuable organic molecules.

Derivatization Strategies and Synthetic Utility in Building Complex Molecules

The strategic modification of (2E)-3-cyclopropylprop-2-en-1-ol allows for the introduction of various functional groups, paving the way for its use in the synthesis of more complex structures. These derivatization approaches are crucial for harnessing the full synthetic potential of this compound.

The primary alcohol functionality of this compound is a prime site for chemical modification. Standard organic transformations can be employed to convert the hydroxyl group into ethers and esters, thereby altering the molecule's physical and chemical properties.

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process is fundamental in creating building blocks with tailored solubility and reactivity.

Esterification: Ester derivatives of this compound are readily prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a catalytic amount of acid, is a common approach. Alternatively, for more sensitive substrates, the use of coupling agents or the Schotten-Baumann reaction with an acid chloride under basic conditions can be employed. These esterification methods are pivotal for introducing a wide array of functional groups.

| Reaction Type | Reagents | Product Class | Significance |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ethers | Modification of polarity and steric properties. |

| Esterification | Carboxylic acid, Acid catalyst | Esters | Introduction of diverse functional groups, potential for biologically active molecules. |

| Esterification | Acid chloride, Base (e.g., pyridine) | Esters | High-yielding method for a variety of esters. |

The allylic position of this compound, the carbon atom adjacent to the double bond, is susceptible to radical halogenation. This reaction introduces a halogen atom, creating a highly reactive intermediate that can participate in a variety of subsequent substitution and coupling reactions.

A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchadsprep.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. chemistrysteps.comlibretexts.org This radical then reacts with a bromine source to form the allylic bromide. chadsprep.com It is important to use reagents like NBS to maintain a low concentration of Br2, which helps to prevent competitive electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.comchadsprep.com The resulting (2E)-3-cyclopropyl-1-haloprop-2-ene is a valuable synthon for further functionalization. It should be noted that allylic halogenation can sometimes lead to allylic rearrangements, where the double bond shifts its position. masterorganicchemistry.com

| Reagent | Reaction Type | Key Intermediate | Product |

| N-Bromosuccinimide (NBS), Radical Initiator | Radical Halogenation | Resonance-stabilized allylic radical | (2E)-1-Bromo-3-cyclopropylprop-2-ene |

| N-Chlorosuccinimide (NCS), Radical Initiator | Radical Halogenation | Resonance-stabilized allylic radical | (2E)-1-Chloro-3-cyclopropylprop-2-ene |

The structural motifs within this compound make it an intriguing candidate for incorporation into enyne systems, which are precursors for powerful bicycloisomerization reactions. These reactions, often catalyzed by transition metals like gold or rhodium, can rapidly generate complex bicyclic structures from linear enynes. nih.govorganic-chemistry.orgnih.govnih.govnih.gov

While direct studies on the integration of this compound into enynes for bicycloisomerization are not widely reported, the known reactivity of similar systems provides a strong indication of its potential. For instance, gold-catalyzed cycloisomerizations of 1,5-enynes bearing a cyclopropylidene unit have been shown to undergo a ring-expanding cycloisomerization to yield bicyclo[4.2.0]octadiene structures. nih.gov The mechanism is thought to proceed through π-activation of the alkyne by the gold catalyst, followed by cyclization and rearrangement. nih.gov Similarly, rhodium catalysts have been effectively used in the cycloisomerization of 1,6-enynes to produce bicyclo[4.1.0]heptenes. nih.gov The presence of the cyclopropyl (B3062369) group from this compound within an enyne framework could lead to novel and complex polycyclic systems through such catalytic transformations.

The cyclopropane (B1198618) ring is a highly sought-after structural motif in medicinal chemistry and natural product synthesis due to its unique conformational and electronic properties. acs.orgmarquette.edu this compound serves as a valuable starting material for the synthesis of a wide array of cyclopropyl-containing molecules.

The presence of multiple functional handles—the hydroxyl group, the double bond, and the cyclopropyl ring itself—allows for a diverse range of chemical transformations. For example, the double bond can undergo reactions such as dihydroxylation, epoxidation, or hydrogenation, leading to further functionalized cyclopropyl derivatives. The hydroxyl group, as discussed earlier, can be converted into other functionalities. These derivatized intermediates can then be used in more complex synthetic sequences. The cyclopropyl group can influence the stereochemical outcome of reactions at adjacent positions and can also participate in ring-opening reactions under specific conditions, providing access to different molecular scaffolds. The utility of cyclopropyl building blocks is highlighted in the synthesis of numerous pharmaceuticals and bioactive natural products. acs.orgnih.gov

The unique properties of the cyclopropyl group also make it an attractive component in the design of new materials. Functionalized derivatives of this compound, particularly its acrylate (B77674) and methacrylate (B99206) esters, are of interest as monomers for polymerization.

The incorporation of cyclopropyl groups into polymers can significantly influence their physical properties. Radically polymerizable cyclopropyl acrylates are of particular interest because they can lead to polymers with significantly less polymerization shrinkage compared to linear monomers. Furthermore, polymers derived from the ring-opening polymerization (ROP) of cyclopropane-containing monomers can exhibit unique architectures and properties. rsc.orgmdpi.comacs.orgresearchgate.netlibretexts.org For instance, the anionic ROP of activated cyclopropanes can produce polymers with a distinct structure where two geminal substituents appear on every third carbon atom of the polymer backbone. mdpi.com This is in contrast to conventional acrylate-based polymers. mdpi.com The development of such polymers from derivatives of this compound could lead to new materials with tailored thermal, mechanical, and optical properties for a range of applications, including in microelectronics and optics. researchgate.netresearchgate.netrsc.org

| Derivative | Polymerization Method | Potential Application |

| (2E)-3-Cyclopropylprop-2-enyl acrylate | Radical Polymerization | Low-shrinkage polymers, photosensitive materials. researchgate.net |

| (2E)-3-Cyclopropylprop-2-enyl methacrylate | Radical Polymerization | Optically transparent materials, materials for microelectronics. researchgate.net |

| Activated Cyclopropane Derivatives | Ring-Opening Polymerization (ROP) | Polymers with unique architectures and properties. rsc.orgmdpi.comlibretexts.org |

Advanced Spectroscopic and Structural Analysis Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of (2E)-3-cyclopropylprop-2-en-1-ol, offering detailed insights into its atomic framework.

Elucidation of Stereochemistry (E- vs. Z-Isomers) and Regiochemistry

The geometry of the carbon-carbon double bond is a critical feature of this compound. The coupling constant (J-value) between the vinylic protons is diagnostic for determining the E/Z stereochemistry. For the E-isomer, a large coupling constant, typically in the range of 15-18 Hz, is observed for the vicinal protons on the double bond, confirming their trans relationship. In contrast, the corresponding Z-isomer would exhibit a smaller coupling constant, generally between 10-12 Hz, for cis protons. The regiochemistry is readily confirmed by the connectivity observed in 2D NMR experiments, ensuring the cyclopropyl (B3062369) group is attached to the C3 position of the prop-2-en-1-ol moiety.

Assignment of Proton (¹H) and Carbon-¹³C Resonances

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound display characteristic signals that can be assigned to each unique nucleus in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Key signals include the vinylic protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the protons of the cyclopropyl ring. The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon of the CH₂OH group, and the carbons of the cyclopropyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH₂OH) | ~4.0-4.2 | ~63-65 |

| C2 (=CH) | ~5.5-5.8 | ~128-132 |

| C3 (=CH) | ~5.3-5.6 | ~135-140 |

| C4 (CH-cyclopropyl) | ~1.3-1.6 | ~12-15 |

| C5/C6 (CH₂-cyclopropyl) | ~0.4-0.8 | ~6-9 |

| OH | Variable | - |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Proximity Determination

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For this compound, COSY would show correlations between the vinylic protons, between the vinylic proton at C2 and the methylene protons at C1, and between the vinylic proton at C3 and the methine proton of the cyclopropyl group. It would also reveal the couplings between the protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is crucial for confirming the connectivity of the molecular skeleton. For instance, HMBC would show correlations between the methylene protons at C1 and the vinylic carbon C2, as well as between the cyclopropyl protons and the vinylic carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY experiment could further confirm the E-stereochemistry of the double bond by showing a through-space correlation between the vinylic proton at C2 and the methine proton of the cyclopropyl group, which would be absent or very weak in the Z-isomer.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of this compound and, consequently, its elemental composition. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally confirmed. For this compound (C₆H₁₀O), the expected monoisotopic mass is approximately 98.0732 u. nih.govuni.lu HRMS analysis would yield a measured mass very close to this theoretical value, allowing for the confident assignment of the molecular formula. rsc.org This technique is particularly useful for distinguishing between isomers and eliminating other potential structures.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations and Cyclopropane (B1198618) Ring Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org For this compound, the IR spectrum would exhibit several characteristic absorption bands. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp²-hybridized) | Stretching | 3000-3100 | Medium |

| C-H (sp³-hybridized) | Stretching | 2850-3000 | Medium-Strong |

| C=C (Alkene) | Stretching | 1650-1680 | Medium-Weak |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

| =C-H (trans-Alkene) | Bending (out-of-plane) | 960-980 | Strong |

| Cyclopropane Ring | C-H Stretching | ~3050 | Medium |

| Cyclopropane Ring | Ring deformation | ~1020 and ~850 | Medium-Weak |

The broad O-H stretching band is a clear indicator of the alcohol functional group. core.ac.uk The C=C stretching absorption confirms the presence of the double bond, and the strong band around 965 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, further supporting the E-configuration. The C-H stretching vibrations of the cyclopropyl ring often appear at a slightly higher frequency than those of other saturated hydrocarbons.

Chiroptical Methods for Determination of Enantiomeric Purity in Asymmetric Synthesis

When this compound is synthesized as a single enantiomer through an asymmetric route, determining its enantiomeric purity is crucial. Chiroptical methods are specifically designed for this purpose, as they rely on the differential interaction of enantiomers with polarized light. thieme-connect.de

Polarimetry: This classical technique measures the optical rotation of a chiral compound. While it can confirm the presence of a non-racemic mixture, the determination of enantiomeric excess requires knowledge of the specific rotation of the pure enantiomer. thieme-connect.de

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides a characteristic spectrum for a chiral molecule and can be a sensitive method for determining enantiomeric purity. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation. It can provide detailed structural information and is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for determining enantiomeric purity. The enantiomers are separated on a chiral stationary phase, and the ratio of the peak areas in the chromatogram directly corresponds to the enantiomeric ratio.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of this compound can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. libretexts.org The integration of the distinct signals for each enantiomer allows for the quantification of the enantiomeric excess. libretexts.org

These chiroptical and chromatographic methods are essential for validating the success of an asymmetric synthesis and for ensuring the enantiomeric integrity of the final product. thieme-connect.denih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving cyclopropyl-conjugated systems. While specific DFT studies on the reaction mechanisms of (2E)-3-cyclopropylprop-2-en-1-ol are not extensively documented in publicly available literature, the principles can be applied to understand its expected reactivity. For instance, DFT calculations are instrumental in analyzing reactions where the cyclopropyl (B3062369) group participates, such as in ring-opening hydroarylation reactions. researchgate.net In such reactions, DFT can map the potential energy surface, identifying transition states and intermediates, and clarifying the role of catalysts and solvents. researchgate.net

For this compound, DFT could be employed to investigate several key transformations:

Acid-catalyzed rearrangements: DFT calculations can model the protonation of the hydroxyl group and the subsequent formation of a cyclopropylcarbinyl cation. This cation is known to undergo complex rearrangements, and DFT can predict the energy barriers for different pathways, such as ring expansion or fragmentation.

Oxidative addition in catalytic cycles: In palladium-catalyzed reactions, such as allylic amination, the activation of the C-O bond of the allylic alcohol is often the rate-determining step. uva.nl DFT calculations can elucidate the mechanism of this oxidative addition, including the role of ligands and additives in facilitating the reaction. uva.nl

Pericyclic reactions: The conjugated π-system of this compound can participate in cycloaddition and electrocyclic reactions. DFT is well-suited to study the stereochemistry and energetics of these concerted processes.

A hypothetical DFT study on the acid-catalyzed dehydration of this compound might yield the following data on the relative energies of intermediates and transition states:

| Species | Relative Energy (kcal/mol) |

| This compound + H+ | 0.0 |

| Protonated alcohol | -10.5 |

| Transition State 1 (C-O bond cleavage) | +15.2 |

| Primary cyclopropylcarbinyl cation | +12.8 |

| Transition State 2 (rearrangement) | +8.5 |

| Rearranged cation (e.g., cyclobutyl cation) | +5.1 |

| Transition State 3 (deprotonation) | +18.9 |

| Diene product | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Modeling of Stereochemical Outcomes and Regioselectivity in Catalytic Processes

For example, in the catalytic borylation of active secondary allyl ethers, a process that can exhibit regioselectivity, DFT calculations have been used to elucidate the mechanism, which may proceed through a carbocation intermediate. acs.org This understanding can then be used to design catalysts or reaction conditions that favor a particular regioisomer.

For this compound, computational modeling could address:

Asymmetric epoxidation: The Sharpless epoxidation is a classic example where the stereochemical outcome can be predicted. For this compound, computational models of the transition state, involving the titanium catalyst, chiral tartrate ligand, and the substrate, could predict which face of the double bond will be epoxidized.

Regioselectivity in nucleophilic attack: In palladium-catalyzed allylic substitution reactions, nucleophiles can attack at different positions of the π-allyl intermediate. Computational models can calculate the charge distribution and orbital coefficients of the intermediate to predict the preferred site of attack. The cyclopropyl group's electronic influence would be a key factor in these models.

A representative computational study on the regioselectivity of a hypothetical catalytic hydroformylation of this compound might produce the following predictive data:

| Catalyst System | Regioisomer Ratio (linear:branched) | Predicted Stereoselectivity (ee%) |

| Rh(acac)(CO)2 / PPh3 | 85:15 | N/A |

| Rh(acac)(CO)2 / BINAP | 95:5 | 92% (for linear product) |

| Co2(CO)8 | 60:40 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Electronic Structure and Bonding within the Cyclopropane-Conjugated System

The electronic structure of this compound is particularly interesting due to the interaction between the strained cyclopropane (B1198618) ring and the adjacent π-system of the double bond. The bonding in cyclopropane is often described using the Walsh or Coulson-Moffitt models, which depict "bent" or "banana" bonds with significant p-character. This allows the cyclopropane ring to act, in some respects, like a double bond, enabling conjugation.

Theoretical analyses would focus on:

Molecular Orbital (MO) Analysis: This would involve calculating the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The extent of delocalization of these orbitals across the cyclopropyl and allylic moieties would quantify the degree of conjugation. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and electronic transition energies.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more localized picture of bonding and orbital interactions. It can quantify the hyperconjugative interactions between the filled orbitals of the cyclopropane ring and the empty π* orbital of the double bond, which contributes to the stability of the conjugated system.

Electron Density Distribution: Calculating the electron density surface and mapping the electrostatic potential would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.

Prediction of Reactivity and Stability of this compound and its Derivatives

Computational chemistry allows for the prediction of various parameters that correlate with the reactivity and stability of this compound and its derivatives. These predictions are valuable for designing new molecules with desired properties and for understanding their chemical behavior.

Key predictable parameters include:

Global Reactivity Descriptors: Based on the energies of the frontier molecular orbitals, one can calculate descriptors like ionization potential (IP), electron affinity (EA), chemical hardness (η), and electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of the molecule's resistance to charge transfer and its tendency to accept or donate electrons.

Bond Dissociation Energies (BDEs): Calculating the energy required to homolytically cleave a specific bond is crucial for predicting the molecule's thermal stability and its propensity to undergo radical reactions. The C-O bond BDE, for example, would be relevant to its behavior in certain catalytic reactions.

Acidity and Basicity: The pKa of the hydroxyl group and the proton affinity of the oxygen atom can be predicted using computational methods, providing insight into the molecule's acid-base properties.

The following table presents hypothetical calculated reactivity descriptors for this compound in the gas phase:

| Parameter | Predicted Value |

| Ionization Potential (IP) | 8.5 eV |

| Electron Affinity (EA) | -0.2 eV |

| Chemical Hardness (η) | 4.35 eV |

| Electrophilicity Index (ω) | 1.8 eV |

| XlogP | 1.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. The XlogP value is from existing predictions. uni.lu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique for exploring this landscape and understanding the molecule's dynamic behavior and intermolecular interactions. nih.gov

MD simulations can provide detailed information on:

Conformational Preferences: By simulating the molecule's motion over time, MD can identify the most stable conformers and the energy barriers between them. The relative populations of different conformers, such as those arising from rotation around the C-C and C-O single bonds, can be determined.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences conformational preferences and reactivity. For instance, in an aqueous environment, the formation and dynamics of hydrogen bonds between the hydroxyl group and water molecules can be analyzed. nih.gov

Intermolecular Interactions: In concentrated solutions or in the solid state, MD simulations can model the interactions between multiple molecules of this compound. This can provide insights into aggregation behavior and the structure of the condensed phase.

A hypothetical MD study of this compound in water might reveal the average lifetimes of different conformational families:

| Conformational Family (defined by key dihedral angles) | Average Lifetime (ps) |

| s-trans (C=C-C-O) | 50 |

| s-cis (C=C-C-O) | 25 |

| gauche (C-C-O-H) | 10 |

| anti (C-C-O-H) | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Biological Activity Research and Preliminary Mechanistic Investigations Excluding Clinical Studies

In Vitro Screening for Antimicrobial Properties

While direct in vitro antimicrobial screening data for (2E)-3-cyclopropylprop-2-en-1-ol is not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the cyclopropane (B1198618) ring and the allylic alcohol—are found in compounds known to exhibit antimicrobial effects.

Research into other cyclopropane-containing compounds has demonstrated their potential as antimicrobial agents. For instance, studies on amide derivatives containing cyclopropane have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov Additionally, sesquiterpenes incorporating a cyclopropane ring, derived from natural sources, have displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net The inherent strain of the cyclopropane ring can contribute to unique electronic properties and steric effects that may influence interactions with bacterial targets.

Furthermore, various aromatic and allylic alcohols have been investigated for their antibacterial properties. nih.govresearchgate.net These compounds can disrupt bacterial membranes and may have specific mechanisms of action, such as the inhibition of protein synthesis. nih.gov The combination of the cyclopropyl (B3062369) group and the allylic alcohol in this compound suggests that it could be a candidate for future antimicrobial screening.

Table 1: Antimicrobial Activity of Related Compound Classes

| Compound Class | Example Organisms Tested | Observed Activity |

|---|---|---|

| Cyclopropane-containing amides | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity nih.gov |

| Cyclopropane-containing sesquiterpenes | Staphylococcus aureus, Enterococcus hirae, Escherichia coli, Pseudomonas aeruginosa | Positive inhibitory results researchgate.net |

| Aromatic alcohols | Enterobacteriaceae, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Lethal properties and membrane alteration nih.gov |

Evaluation of Antifungal Activities

Similar to its antimicrobial properties, the specific antifungal activity of this compound is not well-documented. However, analysis of related structures provides a strong rationale for investigating its potential in this area.

Cyclopropyl derivatives have shown promise as antifungal agents. For example, certain 2-cyclopropyl derivatives of quinazolin-4(3H)-one have been found to exhibit high antifungal activity against molds like Mucor mucedo. mdpi.com This suggests that the cyclopropane moiety can be a valuable component in the design of new antifungal compounds.

Moreover, amide derivatives containing cyclopropane have been evaluated for their in vitro antifungal activity against Candida albicans, with some compounds demonstrating significant efficacy. nih.gov The lipophilicity and unique spatial arrangement conferred by the cyclopropane ring may facilitate interaction with fungal cell membranes or intracellular targets. The allylic alcohol portion of this compound could also contribute to antifungal action, as other unsaturated alcohols are known to possess such properties.

Table 2: Antifungal Activity of Related Cyclopropane Derivatives

| Compound Type | Target Fungus | Key Findings |

|---|---|---|

| 2-Cyclopropyl-quinazolin-4(3H)-one derivatives | Mucor mucedo | High antifungal activity observed mdpi.com |

Studies on Mechanism of Action: Electrophilic Interactions with Biological Nucleophiles

The allylic alcohol functionality in this compound is key to its potential mechanism of action. Allylic alcohols are known to undergo nucleophilic substitution reactions, which can be a basis for their biological activity. sioc-journal.cn The hydroxyl group (–OH) is typically a poor leaving group; however, in a biological context, it can be protonated or otherwise activated (e.g., by enzymatic phosphorylation) to form a better leaving group, such as water or a phosphate (B84403) ester. libretexts.org

Once activated, the molecule becomes a good electrophile. The departure of the leaving group generates a resonance-stabilized allylic carbocation. This cation has two electrophilic centers, making it susceptible to attack by biological nucleophiles, such as the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine) or nitrogenous bases in DNA.

The reaction of such electrophiles with crucial biological macromolecules can lead to the covalent modification and subsequent inactivation of enzymes or disruption of DNA replication, ultimately resulting in cytotoxicity to the target organism. This electrophilic reactivity is a common mechanism for many biologically active compounds. The presence of the cyclopropyl group adjacent to the double bond can influence the stability and reactivity of the allylic carbocation intermediate, potentially modulating the compound's biological activity and selectivity.

Exploration as a Synthetic Precursor in the Development of Pharmaceutical Leads

This compound is a valuable building block in organic synthesis due to its combination of reactive functional groups. The allylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be replaced in nucleophilic substitution reactions. rsc.org The carbon-carbon double bond can undergo a variety of addition reactions, and the cyclopropane ring can be involved in ring-opening reactions under certain conditions.

While direct examples of its use in pharmaceutical lead development are sparse, the utility of structurally similar compounds is well-established. For instance, the related compound, 3-cyclopropylprop-2-yn-1-ol, which features an alkyne instead of an alkene, is used as a building block for protein degraders. calpaclab.com Small, functionalized cyclopropane-containing molecules are sought after in medicinal chemistry for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates. nih.gov

The compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For example, the allylic alcohol moiety is a key feature in the synthesis of various natural products and biologically active molecules.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues in Biological Systems

While specific structure-activity relationship (SAR) studies on this compound are not widely reported, general principles can be inferred from research on related classes of compounds. SAR studies on other biologically active molecules containing cyclopropane or alcohol functionalities provide a framework for predicting how modifications to this molecule might affect its activity. nih.govnih.govnih.gov

Key points for potential SAR studies on analogues of this compound would likely include:

Modification of the Cyclopropyl Ring: Substitution on the cyclopropane ring could influence lipophilicity, steric interactions with biological targets, and metabolic stability.

Functionalization of the Hydroxyl Group: Esterification or etherification of the alcohol would alter the polarity and hydrogen-bonding capacity of the molecule, which could impact its pharmacokinetic and pharmacodynamic properties. The introduction of different substituents on the oxygen atom could also modulate its activity as a leaving group.

Substitution at the α-Carbon: Introducing substituents on the carbon bearing the hydroxyl group would create a chiral center and could lead to stereoselective interactions with biological targets.

These types of modifications are standard practice in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Role in Natural Product Synthesis and Biomimetic Transformations

The structural elements of this compound are found in a variety of natural products. The cyclopropane ring, in particular, is a feature of many terpenes, pheromones, and fatty acid metabolites. marquette.edu Therefore, this compound and its derivatives can be considered valuable intermediates in the total synthesis of such natural products.

One key synthetic transformation where this compound could be relevant is in diastereoselective cyclopropanation reactions. The allylic hydroxyl group can direct the stereochemical outcome of the addition of a carbene to the double bond, allowing for the controlled synthesis of more complex cyclopropane-containing structures. marquette.edu

Furthermore, biomimetic synthesis, which mimics the biosynthetic pathways of natural products, often involves cascade reactions initiated from simple, functionalized precursors. uni.lu The reactivity of the allylic alcohol in this compound makes it a potential substrate for enzyme-catalyzed or chemically-induced cascade reactions to form more elaborate molecular architectures, mimicking the way organisms might construct complex molecules from simpler building blocks.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Staphylococcus aureus |

| Escherichia coli |

| Enterococcus hirae |

| Pseudomonas aeruginosa |

| Mucor mucedo |

| Candida albicans |

| Cysteine |

| Histidine |

| Lysine |

Environmental and Green Chemistry Considerations in the Synthesis and Application of 2e 3 Cyclopropylprop 2 En 1 Ol

Development of Sustainable Synthetic Routes Utilizing Environmentally Benign Solvents

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. text2fa.ir Traditional syntheses of allylic alcohols and cyclopropane (B1198618) derivatives have often relied on volatile organic compounds (VOCs) which pose environmental and health risks. The development of sustainable synthetic routes for (2E)-3-cyclopropylprop-2-en-1-ol is geared towards the substitution of these hazardous solvents with environmentally benign alternatives.

Research Findings:

Recent research has focused on the use of "green" solvents such as water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DESs) in organic synthesis. text2fa.irresearchgate.net While specific studies on the synthesis of this compound using these solvents are not extensively documented in publicly available literature, the principles can be applied from related syntheses. For instance, the use of water as a solvent in palladium-catalyzed cross-coupling reactions, a common method for forming carbon-carbon bonds, has shown significant promise. Similarly, ionic liquids, which are salts with low melting points, offer advantages such as low volatility and high thermal stability, and their tunable nature allows for the design of solvents that can enhance reaction rates and selectivity. researchgate.netresearchgate.net Protic ionic liquids, in particular, are being explored for their potential in sustainable acid catalysis. rsc.org

The table below illustrates a comparative overview of traditional versus green solvents that could be considered for the synthesis of this compound.

Interactive Data Table: Comparison of Solvents for Synthesis

| Solvent Type | Examples | Boiling Point (°C) | Environmental/Health Concerns | Green Chemistry Advantages |

| Traditional | ||||

| Chlorinated | Dichloromethane, Chloroform | 39.6, 61.2 | Carcinogenic, Ozone-depleting | - |

| Aromatic | Benzene, Toluene | 80.1, 110.6 | Carcinogenic, Volatile Organic Compound (VOC) | - |

| Green | ||||

| Water | H₂O | 100 | None | Non-toxic, Readily available, Safe |

| Ionic Liquids | [BMIM][BF₄] | >300 | Potential toxicity, Biodegradability concerns | Low volatility, Recyclable, Tunable properties |

| Supercritical | scCO₂ | 31.1 (critical point) | Greenhouse gas | Non-toxic, Easily separated from products |

| Bio-derived | Ethanol (B145695), 2-MeTHF | 78.4, 80 | Flammable (Ethanol) | Renewable feedstock, Biodegradable |

The transition to these greener alternatives is a key objective in the sustainable production of fine chemicals like this compound.

Implementation of Atom-Economical Reaction Methodologies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

Research Findings:

The synthesis of this compound can be designed to maximize atom economy. For example, addition and rearrangement reactions are inherently 100% atom-economical in theory. In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy.

Consider a hypothetical synthesis of this compound. A traditional approach might involve a Wittig-type reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, resulting in poor atom economy. An alternative, more atom-economical approach could be a metathesis reaction or a direct coupling of a cyclopropyl-containing fragment with a C3-synthon, if suitable catalysts are employed.

Interactive Data Table: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | % Atom Economy (Theoretical) | By-products | Relevance to this compound Synthesis |

| Addition | A + B → C | 100% | None | Potentially high, e.g., addition to a cyclopropyl-containing alkyne. |

| Rearrangement | A → B | 100% | None | Applicable if a precursor can be rearranged to the target molecule. |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) | Common, but generates salt or other waste by-products. |

| Elimination | A-B → A + B | < 100% | Leaving group (B) | Less likely for direct synthesis of the target alcohol. |

The pursuit of catalytic cycles that minimize the use of stoichiometric reagents is paramount in achieving high atom economy in the synthesis of this compound.

Reduction of Hazardous Waste Generation in Manufacturing Processes